molecular formula C9H14N2O2 B1387269 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid CAS No. 1170654-24-6

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid

Cat. No.: B1387269
CAS No.: 1170654-24-6
M. Wt: 182.22 g/mol
InChI Key: AQIAIZXWTVWAMO-UHFFFAOYSA-N
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Description

3-(2-Ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride ( 1909317-44-7) is a chemical compound with the molecular formula C9H15ClN2O2 and a molecular weight of 218.68 g/mol . Its structure features an imidazole ring substituted with an ethyl group, which is of significant interest in medicinal chemistry for the synthesis of more complex molecules; for instance, related imidazole-containing structures are found in bioactive peptides such as alpha-Melanocyte Stimulating Hormone, which acts as a melanocortin receptor agonist . This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Please note that specific research applications and the mechanism of action for this particular compound are not fully detailed in the available literature and represent an area for further investigation by qualified researchers. For safety and handling information, refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

3-(2-ethylimidazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-8-10-4-5-11(8)7(2)6-9(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIAIZXWTVWAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylimidazole with butanoic acid derivatives under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring or the carboxylic acid group, resulting in various reduced forms.

    Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Chemical Properties and Mechanism of Action

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid features an imidazole ring and a butanoic acid moiety, which confer unique chemical properties. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. This compound's structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution.

Scientific Research Applications

Chemistry:

  • Building Block for Synthesis: It serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis .

Biology:

  • Biological Activity: Research has focused on the potential biological activities of its derivatives, including antimicrobial and anticancer properties. Studies have shown that compounds with imidazole structures exhibit significant biological effects due to their interaction with biomolecules .

Medicine:

  • Pharmaceutical Intermediate: The compound is explored as a pharmaceutical intermediate in drug development. Its derivatives are being studied for therapeutic applications in treating diseases like Alzheimer's by modulating beta-amyloid peptide concentrations .

Industry:

  • Material Development: In industrial applications, it is utilized in the development of new materials with specific properties, such as catalysts and polymers. Its unique structure allows for the creation of materials with enhanced performance characteristics .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of this compound derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Alzheimer's Disease Research

Research involving gamma-secretase inhibitors demonstrated that compounds similar to this compound could effectively reduce beta-amyloid concentrations in vivo. This highlights its potential role in therapeutic strategies for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound may interact with cellular receptors, modulating signal transduction and metabolic processes .

Comparison with Similar Compounds

Substituent Variation: Ethyl vs. Methyl Groups

a. 3-(2-Methyl-1H-imidazol-1-yl)butanoic Acid (CAS 98009-61-1)

  • Molecular Formula : C₈H₁₂N₂O₂
  • Molecular Weight : 168.19 g/mol
  • Key Differences :
    • The methyl-substituted analog lacks the ethyl group on the imidazole ring, reducing its molecular weight by 14.03 g/mol compared to the ethyl variant (free acid form: ~182.22 g/mol).
    • Hazard Profile : The methyl derivative carries warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . Similar hazards are plausible for the ethyl analog, though experimental data are unavailable.

b. Functional Implications :

  • This substitution could influence binding affinity in target proteins, though specific pharmacological data are lacking.

Salt vs. Free Acid Forms

a. 3-(2-Ethyl-1H-imidazol-1-yl)butanoic Acid Hydrochloride (CAS 1909317-44-7)

  • Molecular Formula : C₉H₁₅ClN₂O₂
  • Molecular Weight : 218.68 g/mol
  • Role of Hydrochloride Salt :
    • Salt formation improves solubility in aqueous media, critical for formulation in drug development.
    • Stability: Hydrochloride salts often exhibit enhanced crystallinity and shelf-life compared to free acids.

b. Free Acid Considerations :

  • The free acid form (C₉H₁₄N₂O₂, theoretical MW 182.22 g/mol) is likely less water-soluble but may offer advantages in organic synthesis or prodrug design.

Ester Derivatives: Functional Group Modifications

a. Ethyl 3-(1H-imidazol-1-yl)propanoate (Representative Example from )

  • Molecular Formula : C₈H₁₂N₂O₂
  • Molecular Weight : 168.19 g/mol
  • Key Differences: Replaces the butanoic acid chain with a propanoate ester, altering polarity and metabolic stability. Esters are typically more volatile and less acidic than carboxylic acids, influencing their pharmacokinetic profiles.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Hazard Statements
This compound* C₉H₁₄N₂O₂ 182.22 (theoretical) Likely low water solubility Data unavailable
This compound HCl C₉H₁₅ClN₂O₂ 218.68 Improved solubility, stable crystalline form N/A
3-(2-Methyl-1H-imidazol-1-yl)butanoic acid C₈H₁₂N₂O₂ 168.19 Acute toxicity, skin/eye irritation H302, H315, H319, H335
Ethyl 3-(1H-imidazol-1-yl)propanoate C₈H₁₂N₂O₂ 168.19 Higher volatility, ester functionality Depends on specific derivative

*Theoretical values inferred from hydrochloride salt data.

Biological Activity

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid is a compound of increasing interest in biological and medicinal research due to its unique structural features that confer various biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Structural Characteristics

The compound features an imidazole ring—a five-membered heterocyclic structure containing two nitrogen atoms—attached to a butanoic acid moiety. This configuration enhances its reactivity and biological interactions, making it a versatile candidate for drug development and other applications.

Biological Activities

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown that certain imidazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds have been reported as low as 3.12 µg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .

Anticancer Effects

Imidazole compounds, including this compound, have been explored for their anticancer properties. Research has demonstrated that these compounds can inhibit cell proliferation in several cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. The IC50 values for these compounds typically range from 10^-7 to 10^-8 M, suggesting significant potency against cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. This interaction is crucial for the modulation of metabolic pathways.
  • Receptor Binding : The compound may also bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and survival .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReferences
AntibacterialStaphylococcus aureus3.12 µg/mL
Escherichia coli12.5 µg/mL
AnticancerMCF-7 (Breast Cancer)10^-7 M
HCT-116 (Colon Cancer)10^-8 M
HeLa (Cervical Cancer)10^-8 M

Case Studies

  • Antibacterial Activity Study : A recent study evaluated the antibacterial efficacy of various imidazole derivatives, including those based on this compound. The results demonstrated significant inhibition against both gram-positive and gram-negative bacteria, with implications for developing new antibiotics .
  • Anticancer Research : Another investigation focused on the antiproliferative effects of imidazole-containing compounds on cancer cell lines. The findings revealed that certain derivatives exhibited higher cytotoxicity than traditional chemotherapeutics, suggesting their potential as novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid, and how is reaction success validated?

  • Methodological Answer :

  • Synthetic Routes :

Alkylation of Imidazole : React 2-ethylimidazole with a halogenated butanoic acid derivative (e.g., 3-bromobutanoic acid) under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution at the imidazole nitrogen. This approach is analogous to methods used for synthesizing benzyl 2-(1H-imidazol-1-yl)acetate .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures.

  • Validation :
  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on imidazole proton shifts (δ 7.0–7.5 ppm) and butanoic acid carbonyl (δ ~170 ppm).
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks ([M+H]⁺ expected for C₉H₁₃N₂O₂).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals and solve the structure using SHELX programs (e.g., SHELXL for refinement) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile solvents .
  • Waste Disposal : Segregate acidic waste (due to the butanoic acid moiety) and imidazole-containing byproducts. Neutralize acidic waste with sodium bicarbonate before disposal .
  • Emergency Response : In case of exposure, rinse skin with water for 15 minutes; for eye contact, use an eyewash station immediately .

Advanced Research Questions

Q. How can SHELX-based crystallographic refinement address challenges in determining the crystal structure of this compound complexes?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron or Mo-Kα radiation (λ = 0.71073 Å) for small crystals.
  • Structure Solution :
  • Employ SHELXD for phase problem resolution via dual-space methods, particularly for imidazole ring disorder or twinning .
  • Refine hydrogen bonding networks (e.g., carboxylic acid O–H···N interactions) using SHELXL with restraints for anisotropic displacement parameters .
  • Validation : Check R-factor convergence (< 0.05), analyze residual electron density maps, and validate geometry with PLATON .
  • Example : In bis(2-ethyl-1H-imidazol-3-yl)phosphine complexes, SHELX resolved Cu(II) coordination geometry with a mean C–C bond accuracy of 0.005 Å .

Q. What strategies resolve discrepancies between computational predictions and experimental pKa values for imidazole-containing butanoic acids?

  • Methodological Answer :

  • Computational Modeling :
  • Use density functional theory (DFT) with solvent models (e.g., COSMO-RS) to predict pKa. Compare with PubChem descriptors (e.g., SMILES: C/C(=O)OCCN1C=CN=C1) .
  • Experimental Validation :
  • Perform potentiometric titration in aqueous buffers (pH 2–12) to measure dissociation constants.
  • Case Study : For structurally related 4-(3-pyridinylmethyl)phenoxy derivatives, experimental pKa deviated by 0.3–0.5 units from DFT predictions, attributed to solvation effects .
  • Mitigation : Calibrate computational models using experimental data from analogous compounds (e.g., 3-oxo-butanoic acid esters) .

Q. How does this compound act as a ligand in transition metal complexes, and what spectroscopic methods confirm coordination?

  • Methodological Answer :

  • Coordination Chemistry :
  • The imidazole nitrogen donates electrons to metal centers (e.g., Cu(II), Zn(II)), forming stable chelates.
  • Example : Bis(2-ethylimidazol-3-yl)phosphine complexes with Cu(II) showed tetragonal geometry via X-ray diffraction .
  • Spectroscopic Confirmation :
  • UV-Vis : Detect d-d transitions (e.g., Cu(II) complexes show λmax ~600–800 nm).
  • EPR : Analyze hyperfine splitting for paramagnetic metals (e.g., g⊥ ≈ 2.06, g∥ ≈ 2.28 for Cu(II)) .
  • IR Spectroscopy : Monitor shifts in ν(C=O) (butanoic acid) and ν(N–H) (imidazole) upon metal binding.

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Methodological Answer :

  • Hypothesis Testing :

Solubility Screening : Test solubility in DMSO, ethanol, chloroform, and water at 25°C.

pH Dependence : Assess solubility in buffered solutions (pH 3–8) due to the compound’s amphoteric nature (imidazole basicity vs. carboxylic acid acidity).

  • Case Study : Similar imidazole-carboxylic acids exhibited higher solubility in DMSO (logP ~1.2) but precipitated in water at pH < 5 due to protonation .
  • Resolution : Use Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. For example, high δP values favor solubility in polar aprotic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid
Reactant of Route 2
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid

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